molecular formula C7H3ClFIO2 B6167212 2-chloro-3-fluoro-6-iodobenzoic acid CAS No. 1454851-48-9

2-chloro-3-fluoro-6-iodobenzoic acid

Cat. No.: B6167212
CAS No.: 1454851-48-9
M. Wt: 300.45 g/mol
InChI Key: QMAMRPOGPXYEAE-UHFFFAOYSA-N
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Description

2-chloro-3-fluoro-6-iodobenzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of chlorine, fluorine, and iodine atoms in its molecular structure. The molecular formula of this compound is C7H3ClFIO2, and it has a molecular weight of 312.46 g/mol

Preparation Methods

2-chloro-3-fluoro-6-iodobenzoic acid can be synthesized through several synthetic routes. One common method involves the use of 2-amino-6-fluorobenzoic acid as the starting material . The synthesis typically involves halogenation reactions to introduce the chlorine, fluorine, and iodine atoms into the benzoic acid structure. For example, the compound can be synthesized via a C-H activation method developed by Yu and coworkers, which incorporates the Yu-Wasa Auxiliary and iodine as the sole oxidant for ortho-iodination from the corresponding benzoic acid derivative .

Chemical Reactions Analysis

2-chloro-3-fluoro-6-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine, fluorine, or iodine) are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form hypervalent iodine compounds, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP).

    Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include iodine, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-3-fluoro-6-iodobenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including fluoro-substituted benzoyl chlorides and isocoumarins.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-3-fluoro-6-iodobenzoic acid depends on the specific application and the molecular targets involved. In general, the compound can interact with various molecular targets through its halogen atoms, which can form halogen bonds with other molecules. These interactions can influence the reactivity and stability of the compound, as well as its ability to participate in chemical reactions.

Comparison with Similar Compounds

2-chloro-3-fluoro-6-iodobenzoic acid can be compared with other similar compounds, such as:

    2-chloro-6-iodobenzoic acid: This compound lacks the fluorine atom present in this compound, which can affect its reactivity and chemical properties.

    2-fluoro-6-iodobenzoic acid:

    2-iodobenzoic acid: This compound lacks both the chlorine and fluorine atoms, making it less reactive in certain types of chemical reactions.

The presence of chlorine, fluorine, and iodine atoms in this compound makes it unique and versatile for various scientific research applications.

Properties

CAS No.

1454851-48-9

Molecular Formula

C7H3ClFIO2

Molecular Weight

300.45 g/mol

IUPAC Name

2-chloro-3-fluoro-6-iodobenzoic acid

InChI

InChI=1S/C7H3ClFIO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,(H,11,12)

InChI Key

QMAMRPOGPXYEAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(=O)O)I

Purity

95

Origin of Product

United States

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